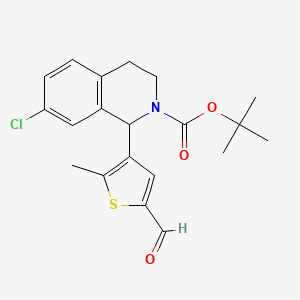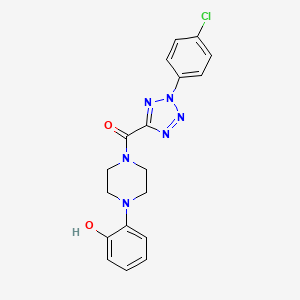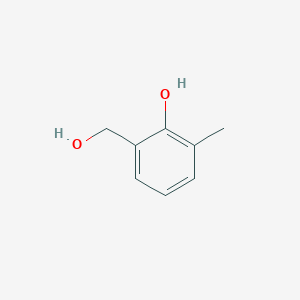
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the use of ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For instance, pyrrolidine compounds, which share a similar nitrogen heterocycle, can be synthesized from different cyclic or acyclic precursors .科学的研究の応用
Heterocyclic Derivative Syntheses
Heterocyclic compounds play a crucial role in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been reported through reactions catalyzed under oxidative carbonylation conditions. These syntheses involve catalytic reactions in the presence of palladium catalysts, offering a pathway to a range of heterocyclic structures with potential applications in drug discovery and development (Bacchi et al., 2005).
Scale-up Campaigns for H3 Antagonists
Scale-up syntheses of structurally similar H3 receptor antagonists have been developed, highlighting the pharmaceutical industry's interest in optimizing the production of compounds with potential therapeutic benefits. These campaigns involve the evolution of synthesis processes to minimize costs and improve efficiency, demonstrating the compound's relevance in pharmacological contexts (Pippel et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction (XRD) studies, provides detailed insights into the compound's conformation and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems, which can inform drug design and synthesis strategies (Lakshminarayana et al., 2009).
Antimicrobial Activity Studies
The synthesis and evaluation of pyridine derivatives for antimicrobial activity represent another significant application of such compounds. These studies contribute to the discovery of new antimicrobial agents, addressing the ongoing need for novel treatments against resistant strains of bacteria and fungi (Patel et al., 2011).
特性
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-3-1-4-16)15-6-7-18(20-13-15)25-14-17-5-2-12-24-17/h6-7,13,16-17H,1-5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVUNAVXCNGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)
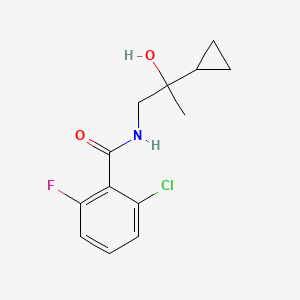
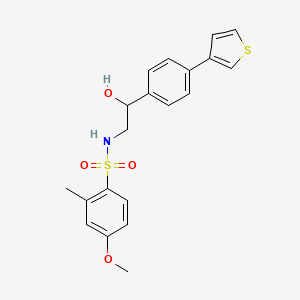
![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
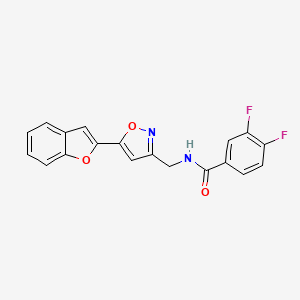
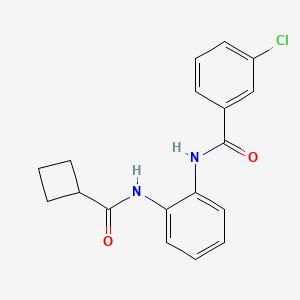
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)
